molecular formula C20H17N3O2S2 B2579652 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-90-3

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Katalognummer: B2579652
CAS-Nummer: 912622-90-3
Molekulargewicht: 395.5
InChI-Schlüssel: QTGZMVMMJXKSGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to a thiazolo[5,4-b]pyridine heterocyclic system. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in oncology research. The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to other biologically active heterocycles and is found in compounds with a range of pharmacological activities . Compounds incorporating both the sulfonamide and thiazolo[5,4-b]pyridine moieties have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) . The PI3K signaling pathway plays a crucial role in cell growth, survival, and proliferation, and its abnormal activation is a key driver in various cancers . Research indicates that the sulfonamide functionality is a key structural unit for potent PI3Kα inhibitory activity, potentially forming critical hydrogen bond interactions within the enzyme's binding site . Beyond oncology, the thiazole ring is a recognized biologically active scaffold present in numerous FDA-approved drugs, with derivatives exhibiting antimicrobial, antifungal, and anti-inflammatory properties . Furthermore, a thiazolo[5,4-b]pyridine alkaloid, janthinedine A, has been isolated from an endophytic fungus, demonstrating the natural occurrence and bioactivity of this heterocyclic system . This product is intended for non-human research applications only, such as in vitro biochemical assays and cell-based studies investigating signal transduction pathways. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-10-14(2)12-17(11-13)27(24,25)23-16-7-5-15(6-8-16)19-22-18-4-3-9-21-20(18)26-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZMVMMJXKSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, followed by a Michael addition . The resulting intermediate undergoes further reactions to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through inhibition of PI3K. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs, such as triazolothiadiazoles, benzothiazoles, and other sulfonamide derivatives.

Core Heterocyclic Moieties

  • Thiazolo[5,4-b]pyridine vs. Triazolothiadiazoles :
    Thiazolo-pyridine derivatives, including the target compound, exhibit π-π stacking and hydrogen-bonding capabilities due to their fused aromatic systems. In contrast, triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) prioritize sulfur and nitrogen interactions, which enhance herbicidal and antimicrobial activities . For instance, triazolothiadiazoles with naphthylmethylene substituents demonstrated moderate antibacterial activity against Bacillus subtilis (MIC: 25–50 μg/mL) . The thiazolo-pyridine core may instead favor kinase inhibition or anticancer properties due to its planar geometry.

  • Similarly, triazolothiadiazoles with alkyl/aryl substituents (e.g., 6-methyl or 6-phenyl) showed enhanced bioactivity over smaller substituents, suggesting that bulky groups optimize target engagement .

Pharmacological Screening Methods

The Sulforhodamine B (SRB) assay, a gold standard for cytotoxicity screening, has been critical in evaluating analogs. For comparison, triazolothiadiazoles were tested via agar diffusion and plant-growth assays, highlighting divergent applications (antimicrobial vs. anticancer) .

Key Structural and Functional Differences

Parameter 3,5-Dimethyl-N-(4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide Triazolothiadiazoles (e.g., 3-(α-Naphthylmethylene)-6-Alkyl/Aryl Derivatives)
Core Structure Thiazolo[5,4-b]pyridine fused to benzenesulfonamide Triazolo[3,4-b]-1,3,4-thiadiazole
Key Substituents 3,5-Dimethyl (benzenesulfonamide); thiazolo-pyridine-phenyl linkage α-Naphthylmethylene; 6-alkyl/aryl groups
Reported Bioactivities Hypothesized: Kinase inhibition, anticancer Antibacterial (MIC: 25–50 μg/mL), herbicidal, plant-growth regulation
Assay Compatibility SRB cytotoxicity assay (high-throughput) Agar diffusion (antimicrobial), plant-growth assays
Lipophilicity (logP) Higher (due to dimethyl and thiazolo-pyridine) Moderate (varies with 6-alkyl/aryl groups)

Biologische Aktivität

3,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features that contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • Dimethyl groups at the 3 and 5 positions of the pyrazole ring.
  • A sulfonamide functional group at the 4 position.
  • A phenyl group substituted with a thiazolo[5,4-b]pyridine unit.

This unique combination of structural motifs enhances its potential as a versatile pharmacophore in drug development.

Biological Activity

Research indicates that compounds similar to 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin. In particular, it demonstrates potent activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL .
  • Antiviral Activity : The compound has been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), with nanomolar IC50 values against PI3Kα, PI3Kγ, and PI3Kδ. This inhibition disrupts key signaling pathways associated with cell growth and survival .
  • Anticancer Properties : The compound's mechanism involves binding to active sites of enzymes involved in cancer cell proliferation. Its structural features allow for specific interactions that may lead to selective cytotoxicity against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes critical for bacterial growth and cancer cell proliferation.
  • Signal Transduction Pathway Modulation : By inhibiting PI3K pathways, it affects downstream phosphorylation events crucial for cellular function .
  • Topoisomerase Inhibition : Similar compounds have shown powerful inhibitory activity against bacterial topoisomerases, which are vital for DNA replication and transcription .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial properties of several derivatives including this compound. Results indicated that it exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
  • Antiviral Efficacy Assessment :
    • In vitro studies demonstrated that the compound effectively inhibited HIV reverse transcriptase with an IC50 value of 1.96 μM, showcasing its potential as an antiviral agent .
  • Cancer Cell Line Studies :
    • Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential use in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
Pyrazolopyrimidine DerivativesContains pyrazole and pyrimidine ringsAnti-inflammatory and anticancer
Thiazolopyridine SulfonamidesThiazole and pyridine linked to sulfonamideAntimicrobial and anticancer
DihydropyrimidinonesDihydropyrimidine scaffoldAntiviral and anticancer

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

The compound can be synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. For example, describes analogous sulfonamide derivatives synthesized by diazonium salt coupling followed by nucleophilic substitution. Key steps include:

  • Diazotization : Reacting 4-aminophenyl-thiazolo[5,4-b]pyridine with NaNO₂/HCl to form a diazonium intermediate.
  • Sulfonylation : Coupling with 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization typically employs:

  • X-ray crystallography : For definitive bond-length and angle measurements (e.g., SHELX software for refinement; see for similar sulfonamide derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for thiazolo-pyridine and sulfonamide groups) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₂S₂: 432.08) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Cytotoxicity : Sulforhodamine B (SRB) assay ( ) for adherent cell lines (e.g., HCT-116 colon cancer), with IC₅₀ determination via dose-response curves .
  • Enzyme inhibition : Radiometric kinase assays (e.g., c-KIT inhibition, as in ) using ³³P-ATP incorporation .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining (referenced in for pyrazole-sulfonamide hybrids) .

Advanced Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s inhibitory potency?

SAR studies on thiazolo[5,4-b]pyridine derivatives ( ) reveal:

  • Hydrophobic substituents : A 3-(trifluoromethyl)phenyl group at R1 enhances c-KIT binding (IC₅₀ = 9.87 µM) by occupying hydrophobic pockets .
  • Linker flexibility : Insertion of methylene groups between the amide and aryl moieties reduces activity (e.g., compound 6i vs. 6h in ) .
  • Electron-withdrawing groups : Halogens (Cl, Br) at meta/para positions improve target engagement (see for bromodomain inhibitors) .
Substituent (R1)Enzymatic IC₅₀ (c-KIT)Notes
3-CF₃-phenyl9.87 µMOptimal hydrophobic interaction
4-Cl-phenyl>50 µMReduced solubility
UnsubstitutedInactivePoor binding

Q. How should researchers resolve contradictions in cytotoxicity data across different assays?

Discrepancies between SRB ( ), MTT, and fluorescence-based assays may arise due to:

  • Assay interference : Thiazolo-pyridine’s autofluorescence (e.g., excitation/emission overlap with resazurin).
  • Metabolic bias : SRB measures total protein, while MTT relies on mitochondrial activity. Methodological solutions :
  • Use orthogonal assays (e.g., SRB + clonogenic survival).
  • Validate with caspase-3/7 activation assays ( ) to confirm apoptosis-specific cytotoxicity .

Q. What computational strategies are effective for predicting binding modes with targets like c-KIT or BET bromodomains?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary poses. highlights the importance of π-π stacking between thiazolo-pyridine and conserved Tyr/His residues .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns).
  • Free-energy calculations : MM-PBSA/GBSA to rank derivatives (e.g., ∆G binding < -8 kcal/mol for potent inhibitors) .

Q. How can researchers address solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo).
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes (referenced in for similar sulfonamides) .
  • Physicochemical profiling : Measure logP (e.g., XlogP ≈3 for this compound, ) to guide solvent selection .

Methodological Notes

  • Crystallographic refinement : SHELXL () is preferred for high-resolution data (R-factor <0.05) .
  • Assay validation : Include positive controls (e.g., imatinib for c-KIT assays, ) to benchmark activity .
  • Data transparency : Report full synthetic yields, purity (>95% by HPLC), and spectroscopic raw data in supplementary materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.